2-bromo-1-(3-methylquinoxalin-2-yl)ethanone
Overview
Description
2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone is an organic compound with the molecular formula C11H9BrN2O It is a derivative of quinoxaline, a bicyclic compound containing a benzene ring fused to a pyrazine ring
Preparation Methods
The synthesis of 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone typically involves the bromination of 1-(3-methylquinoxalin-2-yl)ethanone. One common method involves the reaction of 1-(3-methylquinoxalin-2-yl)ethanone with bromine in the presence of a suitable solvent such as acetic acid . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Chemical Reactions Analysis
2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Scientific Research Applications
2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-bromo-1-(3-methylquinoxalin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to the inhibition or activation of biological pathways . The bromine atom and the quinoxaline ring play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
2-Bromo-1-(3-methylquinoxalin-2-yl)ethanone can be compared with other quinoxaline derivatives such as:
1-(3-methylquinoxalin-2-yl)ethanone: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-bromo-1-(furan-2-yl)ethanone: Contains a furan ring instead of a quinoxaline ring, leading to different chemical and biological properties.
2-bromo-1-(2,2-dimethyl-4H-benzo[d][1,3]dioxin-6-yl)ethanone: Features a benzo[d][1,3]dioxin ring, which may impart unique electronic and steric effects.
Properties
IUPAC Name |
2-bromo-1-(3-methylquinoxalin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-11(10(15)6-12)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWMEYERKALCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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